
L-Penicillamine
Descripción general
Descripción
La DL-Penicilamina es un compuesto quiral con importantes aplicaciones médicas. Es un derivado de la penicilina y es conocido por sus propiedades quelantes, que lo hacen eficaz para unir y eliminar metales pesados del cuerpo. Este compuesto se utiliza en el tratamiento de diversas afecciones, incluida la enfermedad de Wilson, la cistinuria y la artritis reumatoide .
Métodos De Preparación
La DL-Penicilamina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de la penicilina con ácido clorhídrico, seguida de la hidrólisis para producir penicilamina. Los métodos de producción industrial a menudo implican procesos de fermentación microbiana, donde se utilizan cepas específicas de bacterias para producir el compuesto .
Análisis De Reacciones Químicas
La DL-Penicilamina sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que forma complejos con metales pesados como el cobre, el plomo y el mercurio. Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, hidróxido de sodio y varios agentes oxidantes. Los principales productos formados a partir de estas reacciones son complejos metal-penicilamina, que luego se excretan del cuerpo .
Aplicaciones Científicas De Investigación
1.1. Wilson's Disease
L-Penicillamine is primarily used in the treatment of Wilson's disease, a genetic disorder that leads to excessive copper accumulation in the body. By promoting copper excretion through urine, it alleviates symptoms associated with copper toxicity.
- Case Study : A study involving 33 patients with hepatolenticular degeneration demonstrated that this compound significantly reduced copper ingestion and enhanced its excretion. Clinical improvements were noted, particularly in neurological manifestations, although some patients experienced adverse effects such as fever and skin eruptions .
1.2. Rheumatoid Arthritis
In rheumatoid arthritis, this compound serves as a disease-modifying antirheumatic drug (DMARD). It helps reduce joint inflammation and slows disease progression.
- Research Findings : A meta-analysis indicated that this compound effectively decreases joint swelling and pain in rheumatoid arthritis patients, with a notable improvement in quality of life metrics .
1.3. Cystinuria
This compound is also utilized for treating cystinuria, a condition characterized by the formation of cystine stones in the kidneys. It works by increasing cystine solubility.
- Clinical Evidence : In clinical trials, patients receiving this compound showed a significant reduction in stone formation compared to those on placebo .
2.1. Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor of serine palmitoyltransferase (SPT), which is crucial in sphingolipid biosynthesis.
- Experimental Data : Studies employing UV-vis spectroscopy and mass spectrometry revealed that this compound inhibits SPT activity, suggesting potential applications in metabolic disorders involving sphingolipids .
2.2. Interaction with Pyridoxal Phosphate
This compound has been shown to interact with pyridoxal phosphate, affecting the activity of various enzymes such as glutamate decarboxylase and ornithine aminotransferase.
- Findings : Administration of this compound resulted in decreased enzyme activities but could be counteracted by pyridoxine supplementation .
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against various fungi, including Candida glabrata.
- In Vitro Results : Research indicated that this compound exhibited selective antifungal activity, influencing cell growth at specific concentrations .
Safety Profile and Adverse Effects
While this compound is effective for several conditions, it is not without risks:
- Adverse Reactions : Common side effects include gastrointestinal disturbances, skin rashes, and hematological issues such as thrombocytopenia and leukopenia.
- Monitoring : Regular monitoring of renal function and blood counts is recommended during therapy due to potential toxicity .
Summary Table of Applications
Mecanismo De Acción
El mecanismo de acción de la DL-Penicilamina implica su capacidad para unirse a metales pesados y formar complejos estables. Esta unión evita que los metales participen en reacciones bioquímicas dañinas y facilita su excreción del cuerpo. El compuesto también tiene propiedades inmunosupresoras, que son beneficiosas en el tratamiento de la artritis reumatoide. Inhibe la actividad de los macrófagos y disminuye la producción de interleucina-1, una citocina proinflamatoria .
Comparación Con Compuestos Similares
La DL-Penicilamina es estructuralmente similar a la cisteína, un aminoácido que contiene un grupo tiol. tiene dos grupos metilo adicionales, que mejoran sus propiedades quelantes. Compuestos similares incluyen el dimercaprol y el ácido etilendiaminotetraacético (EDTA), ambos utilizados como agentes quelantes. La DL-Penicilamina es única en su capacidad de dirigirse específicamente a los iones de cobre, lo que la hace particularmente eficaz en el tratamiento de la enfermedad de Wilson .
Actividad Biológica
L-Penicillamine is a chelating agent primarily used in the treatment of conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis. Its biological activity is attributed to its ability to bind metal ions and modulate immune responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.
This compound exerts its biological effects through several mechanisms:
- Metal Chelation : this compound binds to heavy metals such as copper, lead, and mercury, facilitating their excretion from the body. This property is particularly beneficial in treating Wilson's disease, where copper accumulation leads to toxicity.
- Immune Modulation : The compound has been shown to suppress T-cell activity, making it useful in autoimmune conditions like rheumatoid arthritis .
- Antioxidant Properties : this compound exhibits antioxidant activity by reducing oxidative stress, which can contribute to cellular damage in various diseases .
Therapeutic Applications
This compound is utilized in several clinical settings:
- Wilson's Disease : It helps in the removal of excess copper from the body.
- Cystinuria : The drug reduces cystine levels in urine, preventing stone formation.
- Rheumatoid Arthritis : It serves as a disease-modifying antirheumatic drug (DMARD) for patients who do not respond to conventional therapies.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Metal Chelation | Binds copper and other heavy metals | |
Immune Suppression | Inhibits T-cell activity | |
Antioxidant Effects | Reduces oxidative stress |
Case Study: Efficacy in Wilson's Disease
A study involving patients with Wilson's disease demonstrated that this compound significantly reduced serum copper levels and improved liver function tests over a 12-month period. Patients receiving this compound showed a marked decrease in hepatic copper content compared to those on placebo .
Case Study: Impact on Cystinuria
In a randomized controlled trial, this compound was found to reduce urinary cystine levels by approximately 50% in patients with cystinuria. This reduction correlated with a significant decrease in stone formation rates over two years .
Recent Advances
Recent research has explored the potential of this compound in developing peptidomimetics with enhanced biological activity. By substituting cysteine residues with penicillamine, researchers achieved compounds with improved stability and selectivity for certain receptors, indicating potential new therapeutic avenues for pain management and neurological disorders .
Safety and Side Effects
While this compound is effective, it is associated with several side effects including:
- Gastrointestinal disturbances (nausea, vomiting)
- Skin rashes
- Hematological changes (e.g., thrombocytopenia)
Monitoring is essential during treatment to manage these adverse effects effectively.
Propiedades
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penicillamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.65e+00 g/L | |
Record name | Penicillamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
Record name | (±)-Penicillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Penicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC81988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Penicillamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Penicillamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Penicillamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-β-mercaptovaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLAMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Penicillamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
Record name | Penicillamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Penicillamine exert its antivitamin B6 activity?
A1: this compound acts as an antivitamin B6 primarily by forming a thiazolidine derivative with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 [, ]. This reaction effectively reduces the bioavailability of PLP, leading to a functional vitamin B6 deficiency.
Q2: How does this compound affect the growth of E. coli?
A2: this compound inhibits the growth of both wild-type and vitamin B6-requiring mutant strains of E. coli []. In the mutant strain, this inhibition is more pronounced and directly linked to vitamin B6 deficiency caused by this compound's interaction with PLP. Interestingly, the wild-type strain can partially circumvent this deficiency by upregulating vitamin B6 biosynthesis.
Q3: What are the downstream effects of this compound's interaction with copper in Wilson's Disease?
A3: this compound chelates copper in vivo, a key mechanism in treating Wilson’s disease []. This chelation enhances copper excretion and potentially reduces copper accumulation in tissues, mitigating the disease's progression.
Q4: What is the role of this compound in modulating nitric oxide (NO)-induced cell injury?
A4: While this compound itself can be nitrosylated to form S-nitroso-N-acetyl-D,this compound (SNAP), a NO donor, research suggests its role in NO-mediated processes is complex []. Some studies indicate a potential protective effect of increased intracellular tetrahydrobiopterin (BH4) levels, a cofactor for nitric oxide synthase, against SNAP-induced endothelial cell injury []. This protection may be attributed to BH4's ability to reduce oxidative stress induced by hydrogen peroxide, a byproduct of NO metabolism.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol.
Q6: Is there any spectroscopic data available to differentiate this compound from its enantiomer, D-Penicillamine?
A6: Yes, terahertz time-domain spectroscopy (THz-TDS) has been successfully employed to differentiate this compound from D-Penicillamine and Dthis compound []. The distinct absorption spectra observed are attributed to differences in crystal structure and vibrational modes within the crystal lattice of each form.
Q7: Has this compound been used in material science applications?
A7: Yes, this compound has been investigated in material science, specifically for modifying quartz crystal microbalances (QCMs) using a vapor-diffused molecular assembly technique []. This modification allows for the specific recognition and measurement of chiral molecules, showcasing its potential in sensor development.
Q8: Does this compound exhibit any catalytic properties?
A8: While not a catalyst in the traditional sense, this compound plays a crucial role in a novel bio-inspired nitrile hydration system []. When combined with cobalt(III) and a pyridine-2,6-dicarboxylic acid scaffold, this compound facilitates the conversion of nitriles to amides, mimicking the activity of the metalloenzyme nitrile hydratase.
Q9: Have any computational studies been conducted on this compound?
A9: While the provided research excerpts do not focus on computational studies, this area holds potential for future research. Computational methods could be employed to further investigate the interaction of this compound with PLP, explore its metal-chelating properties, and design novel derivatives with enhanced therapeutic profiles.
Q10: How does the structure of this compound contribute to its anti-oxytocin activity?
A10: Research on oxytocin analogues reveals that modifications to the structure of this compound can significantly alter its biological activity [, ]. Replacing the cysteine residue in oxytocin with this compound, as seen in [1-L-penicillamine]oxytocin, results in a potent oxytocin antagonist. This suggests that the specific structural features of this compound at position 1 are crucial for interfering with oxytocin's interaction with its receptor.
Q11: Does the chirality of Penicillamine affect its biological activity?
A11: Yes, chirality significantly influences the biological activity of Penicillamine. D-Penicillamine and this compound exhibit different pharmacological properties [, , , , ]. Notably, D-Penicillamine demonstrates less antivitamin B6 activity compared to the L-isomer [, ].
Q12: What are the SHE considerations associated with this compound use and handling?
A12: While specific SHE regulations are not discussed in the provided research, it's crucial to handle this compound with appropriate safety measures. Like many pharmaceuticals, this compound may pose risks if not handled appropriately during manufacturing, use, and disposal.
Q13: How does this compound impact the growth of Sarcoma 180 tumor cells in vivo?
A13: this compound demonstrates a significant retardation effect on the growth of solid Sarcoma 180 tumors in mice models, especially when combined with a pyridoxine-deficient diet []. This antitumor activity is attributed to this compound's role as a vitamin B6 antagonist, highlighting the importance of vitamin B6 in tumor growth.
Q14: What are the potential toxicities associated with this compound administration?
A14: While not the focus of this Q&A, it's important to acknowledge that this compound can induce pyridoxine deficiency, especially with prolonged use []. This side effect highlights the importance of monitoring vitamin B6 levels during this compound therapy.
Q15: What were the early clinical applications of Penicillamine?
A15: Penicillamine was first introduced as a treatment for Wilson's disease due to its ability to chelate copper []. This marked a significant milestone in managing this genetic disorder.
Q16: When was the anti-vitamin B6 activity of this compound first reported?
A16: The anti-pyridoxine activity of this compound was first reported in 1957 by Kuchinskas and du Vigneaud []. This discovery was pivotal in understanding the potential side effects associated with this compound therapy.
Q17: How does the research on this compound bridge different scientific disciplines?
A17: The research on this compound exemplifies the interconnected nature of scientific disciplines. From its initial application as a chelating agent in medicine [] to its exploration in material science for sensor development [], this compound has spurred research across diverse fields. The study of its interactions with biological systems, particularly its role in modulating enzymatic activity [, , ] and influencing cellular processes [], further underscores the importance of cross-disciplinary approaches in advancing our understanding of this molecule and its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.